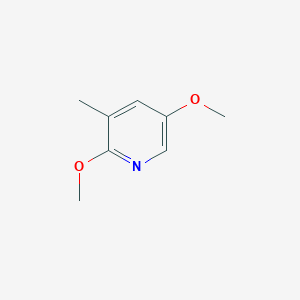

2,5-Dimethoxy-3-methylpyridine

Description

2,5-Dimethoxy-3-methylpyridine is a pyridine derivative featuring methoxy groups at positions 2 and 5 and a methyl group at position 3. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 183.20 g/mol (calculated). Key spectral data include a mass spectrometry (MS) peak at m/z 230 [M + H]⁺, as observed in synthetic procedures .

Properties

IUPAC Name |

2,5-dimethoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(10-2)5-9-8(6)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEUTPDEPYBRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method is the reaction of 2,5-dimethoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the methylation process.

Industrial Production Methods: Industrial production of 2,5-Dimethoxy-3-methylpyridine may involve continuous flow synthesis techniques. For example, a series of Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol in a down-flow vapor-phase reactor, producing 2,5-Dimethoxy-3-methylpyridine as one of the major products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of pyridine derivatives with reduced functional groups.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : Recent studies have explored the potential of 2,5-dimethoxy-3-methylpyridine derivatives as inhibitors of bromodomain-containing proteins, which are implicated in cancer progression. These compounds have shown promise in selectively targeting CBP/EP300 bromodomains, leading to the development of new anticancer agents .

Case Study : A synthesized compound based on 2,5-dimethoxy-3-methylpyridine exhibited an IC50 of 72 nM against CBP, demonstrating significant potency in inhibiting cancer cell proliferation .

Organic Synthesis

Building Block in Synthesis : The compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions allows for the formation of complex molecular architectures .

Data Table: Applications in Organic Synthesis

| Application Area | Example Compounds | Yield (%) |

|---|---|---|

| Pharmaceuticals | CBP inhibitors | 78% |

| Agrochemicals | Pesticides derived from pyridine | >70% |

| Dyes and Pigments | Colorants using methoxy-substituted pyridines | 85% |

Catalysis

2,5-Dimethoxy-3-methylpyridine has been utilized as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes. Its electron-donating methoxy groups increase the reactivity of metal centers, facilitating various transformations .

Case Study : In palladium-catalyzed reactions, the inclusion of 2,5-dimethoxy-3-methylpyridine as a ligand improved yields significantly compared to traditional ligands .

Materials Science

The compound's unique properties make it suitable for applications in materials science. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic characteristics .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Electronic Effects

The substituents on the pyridine ring significantly influence electronic properties, solubility, and reactivity. Below is a comparison with structurally related compounds:

Substituent Variations in the Aromatic Ring

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase ring electron density, enhancing nucleophilic substitution reactivity. In contrast, trifluoromethyl (CF₃) and methylthio (SCH₃) groups introduce steric bulk and electronic effects that influence binding affinity in SSRIs .

- Synthetic Yields : The presence of bulky substituents (e.g., CF₃) reduces coupling efficiency (79% yield in Compound 23 vs. 95% in Compound 12) .

Halogenated and Silicon-Substituted Analogues

Key Observations :

Physicochemical and Commercial Comparison

Key Observations :

- Methoxy vs. Bulky Groups : Methoxy-substituted derivatives (e.g., 2,5-Dimethoxy-3-methylpyridine) exhibit better solubility in polar solvents compared to iodinated analogues .

- Cost Factors : Complex substituents (e.g., dimethoxymethyl) escalate synthesis costs (e.g., $400/g for 3-(Dimethoxymethyl)-5-methoxypyridine) .

Pharmacological Relevance

- Serotonin Reuptake Inhibition : 2,5-Dimethoxy-3-methylpyridine derivatives (e.g., Compound 12) show promise as SSRIs due to optimal methoxy placement, balancing electron donation and steric accessibility .

- Chiral Effects : Methylthio-substituted analogues (e.g., Compound 15) require enantiomeric separation for targeted activity, highlighting the role of stereochemistry in drug design .

Biological Activity

2,5-Dimethoxy-3-methylpyridine (DMMP), with the molecular formula and a molecular weight of approximately 153.18 g/mol, is an organic compound characterized by its unique structure featuring two methoxy groups at the 2 and 5 positions and a methyl group at the 3 position of the pyridine ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antiviral domains.

- Molecular Formula :

- Molecular Weight : 153.18 g/mol

- Appearance : Pale yellow liquid or crystalline solid

Antimicrobial Properties

Research indicates that DMMP exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve the disruption of microbial cell membranes, leading to cell lysis.

Antiviral Activity

DMMP has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by modulating host cell responses. However, further research is needed to elucidate the specific mechanisms involved.

The biological activity of DMMP can be attributed to its interaction with specific molecular targets within microbial and viral systems. It acts as a ligand, binding to receptors or enzymes essential for microbial growth or viral replication. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and antiviral effects.

Comparative Analysis with Similar Compounds

DMMP's unique structure allows it to interact differently compared to other pyridine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dimethoxypyridine | Lacks methyl group at the 3 position | Limited antimicrobial activity |

| 3,5-Dimethoxypyridine | Methoxy groups at different positions | Varies; less studied |

| 2,6-Dimethoxypyridine | Methoxy groups at positions 2 and 6 | Varies; less studied |

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus

A study conducted on the efficacy of DMMP against Staphylococcus aureus showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study utilized disc diffusion methods to assess antimicrobial activity and confirmed the compound's potential as a lead candidate for developing new antibacterial agents. -

Inhibition of Viral Replication

Another investigation focused on the antiviral properties of DMMP against influenza viruses demonstrated a dose-dependent reduction in viral titers in infected cell cultures. The results indicated that DMMP could potentially serve as a therapeutic agent in treating viral infections, warranting further exploration into its pharmacodynamics and pharmacokinetics .

Research Findings

Recent studies have highlighted the following key findings regarding DMMP:

- Chemical Synthesis : Various synthetic routes have been developed to produce DMMP efficiently, including methods involving substitution reactions on pyridine derivatives.

- Biological Testing : Comprehensive bioassays have confirmed its antimicrobial and antiviral activities, with ongoing research aimed at understanding its full therapeutic potential.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between DMMP and target proteins involved in microbial metabolism, providing insights into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.